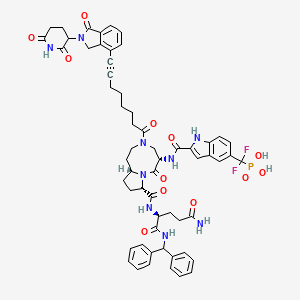
SD-36
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SD-36 is a potent and selective degrader of the signal transducer and activator of transcription 3 (STAT3) protein. It is a small-molecule proteolysis targeting chimera (PROTAC) that has shown significant potential in cancer therapy by targeting and degrading the STAT3 protein, which is often implicated in various cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
SD-36 is synthesized using a multi-step process that involves the coupling of a STAT3 inhibitor (SI-109) with a linker and an analog of the cereblon ligand lenalidomide. The synthesis typically involves the following steps:
Synthesis of STAT3 Inhibitor (SI-109): This involves the preparation of the core structure of the STAT3 inhibitor.
Linker Attachment: A linker molecule is attached to the STAT3 inhibitor.
Cereblon Ligand Attachment: The cereblon ligand analog is then attached to the linker to form the final PROTAC molecule
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to ensure the consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
SD-36 undergoes several types of chemical reactions, including:
Degradation: this compound induces the degradation of the STAT3 protein through the ubiquitin-proteasome pathway.
Binding: It binds selectively to the STAT3 protein and the cereblon E3 ubiquitin ligase.
Common Reagents and Conditions
Reagents: Common reagents used in the synthesis of this compound include the STAT3 inhibitor (SI-109), linker molecules, and cereblon ligand analogs.
Major Products
The major product formed from the reactions involving this compound is the degraded STAT3 protein, which is targeted for proteasomal degradation .
Scientific Research Applications
SD-36 has a wide range of scientific research applications, including:
Mechanism of Action
SD-36 exerts its effects by selectively binding to the STAT3 protein and the cereblon E3 ubiquitin ligase. This binding facilitates the ubiquitination and subsequent proteasomal degradation of the STAT3 protein. The degradation of STAT3 leads to the suppression of its transcriptional activity, resulting in the inhibition of cancer cell growth and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
SD-91: Another potent and selective STAT3 degrader with similar properties to SD-36.
UM-STAT3-1218: A highly potent STAT3 degrader that has shown greater efficacy compared to this compound in preclinical studies.
Uniqueness
This compound is unique due to its high selectivity and potency in degrading the STAT3 protein. It has demonstrated complete and long-lasting tumor regression in multiple xenograft mouse models, making it a promising candidate for cancer therapy .
Properties
Molecular Formula |
C59H62F2N9O12P |
|---|---|
Molecular Weight |
1158.1666 |
IUPAC Name |
[[2-[[(5S,8S,10aR)-8-[[(2S)-5-amino-1-(benzhydrylamino)-1,5-dioxopentan-2-yl]carbamoyl]-3-[8-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]oct-7-ynoyl]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocin-5-yl]carbamoyl]-1H-indol-5-yl]-difluoromethyl]phosphonic acid |
InChI |
InChI=1S/C59H62F2N9O12P/c60-59(61,83(80,81)82)39-21-23-43-38(31-39)32-45(63-43)54(75)65-46-34-68(51(73)20-11-3-1-2-6-13-35-18-12-19-41-42(35)33-69(57(41)78)47-26-28-50(72)66-55(47)76)30-29-40-22-25-48(70(40)58(46)79)56(77)64-44(24-27-49(62)71)53(74)67-52(36-14-7-4-8-15-36)37-16-9-5-10-17-37/h4-5,7-10,12,14-19,21,23,31-32,40,44,46-48,52,63H,1-3,11,20,22,24-30,33-34H2,(H2,62,71)(H,64,77)(H,65,75)(H,67,74)(H,66,72,76)(H2,80,81,82)/t40-,44+,46+,47?,48+/m1/s1 |
InChI Key |
JKCSCHXVWPSGBG-OPKPGBGESA-N |
SMILES |
C1CC(N2C1CCN(CC(C2=O)NC(=O)C3=CC4=C(N3)C=CC(=C4)C(F)(F)P(=O)(O)O)C(=O)CCCCCC#CC5=C6CN(C(=O)C6=CC=C5)C7CCC(=O)NC7=O)C(=O)NC(CCC(=O)N)C(=O)NC(C8=CC=CC=C8)C9=CC=CC=C9 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SD36; SD 36; SD-36 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(S)-(2-((3-(4-((4-([1,1'-Biphenyl]-4-yl)thiazol-2-yl)amino)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidin-1-yl) (amino)methaniminium](/img/structure/B1193491.png)
